1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and related compounds. It likely contains a pyrazole ring (a five-membered ring with two nitrogen atoms) which is substituted with three methyl groups and a sulfonyl group attached to a piperidin-4-amine .Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Chemical inhibitors of cytochrome P450 (CYP) isoforms play a crucial role in the metabolism of a wide range of drugs, and their selectivity is vital for predicting drug-drug interactions. Among various inhibitors, certain sulfonyl compounds exhibit significant potency and selectivity for specific CYP isoforms, highlighting their importance in pharmacokinetics and drug development studies (Khojasteh et al., 2011).
Synthesis of N-Heterocycles via Sulfinimines
Tert-butanesulfinamide has emerged as a gold standard chiral auxiliary in the asymmetric synthesis of amines and their derivatives, including piperidines and pyrrolidines. This methodology facilitates the creation of structurally diverse N-heterocycles that are key motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Copper Catalyst Systems in C-N Bond Forming Cross-Coupling Reactions
Recent developments in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions have shown significant potential for commercial exploitation. These catalysts facilitate the creation of various aromatic, heterocyclic, and aliphatic amines, including piperidine, demonstrating their versatility and importance in organic synthesis (Kantam et al., 2013).
Removal of Sulfamethoxazole from Aqueous Solution
Sulfamethoxazole, a persistent organic pollutant, undergoes various transformation reactions in the environment. Research on its removal technologies, including adsorption and advanced oxidation processes, underscores the importance of sustainable development in water treatment technologies to mitigate its environmental impact (Prasannamedha et al., 2020).
Sulfonamide Inhibitors and Their Therapeutic Applications
Sulfonamide compounds, known for their bacteriostatic properties, also exhibit a wide range of therapeutic activities, including diuretic, carbonic anhydrase inhibitory, and antiepileptic effects. Their incorporation into various drugs highlights their significance in addressing a multitude of conditions, including cancer and glaucoma (Gulcin & Taslimi, 2018).
Properties
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S/c1-8-11(9(2)14(3)13-8)18(16,17)15-6-4-10(12)5-7-15/h10H,4-7,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJUTEVDBDZZBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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